D15

Overview

Description

Endocytosis inhibitor that blocks the interaction of dynamin with amphiphysin 1 and 2.

Biological Activity

Compound D15, a derivative of resveratrol and a member of the cinnamic ester hybrids, has garnered attention for its significant biological activities, particularly in anti-inflammatory and anti-tumor contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized as follows:

| Property | Details |

|---|---|

| Chemical Name | Chlorotriphenylstannane-D15 |

| CAS Number | 358731-94-9 |

| Molecular Formula | C18ClD15Sn |

| Molar Mass | 400.57 g/mol |

| Melting Point | 108 °C |

| Boiling Point | 240 °C at 13.5 mmHg |

| Hazard Symbols | C - Corrosive |

2. Anti-Inflammatory Activity

In a study evaluating the anti-inflammatory effects of various resveratrol-based compounds, this compound emerged as the most potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound exhibited the following mechanisms of action:

- Inhibition of iNOS and COX-2 Expression : this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses.

- NF-κB Pathway Suppression : Immunofluorescence studies indicated that this compound inhibited the nuclear translocation of p65, a subunit of NF-κB, thereby blocking the inflammatory signaling pathway associated with various chronic diseases .

3. Antitumor Activity

This compound has also shown promising results in cancer research, particularly regarding its effects on cell growth and apoptosis:

- Cell Growth Inhibition : In vitro studies demonstrated that this compound inhibited the growth of EBC-1 and Hs746T cancer cell lines with low nanomolar IC50 values (0.00211 μmol/L and 0.00350 μmol/L, respectively) .

- Induction of Apoptosis : Mechanistic studies revealed that this compound induced significant apoptosis in these cell lines, leading to G1 cell cycle arrest and inhibiting cell migration and invasion. This suggests a potential role for this compound in targeted cancer therapies, especially for tumors resistant to current treatments .

4. Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Tumor Suppression :

- Impact on Cellular Mechanisms :

5. Conclusion

The biological activity of compound this compound underscores its potential as a therapeutic agent in both anti-inflammatory and anticancer applications. Its ability to modulate critical pathways involved in inflammation and tumor growth positions it as a candidate for further research and development.

Properties

IUPAC Name |

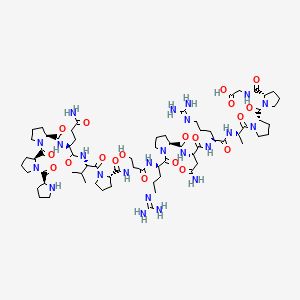

2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O19/c1-36(2)53(86-55(99)39(22-23-50(70)94)82-59(103)46-18-9-29-89(46)66(110)49-21-12-32-92(49)63(107)40-14-5-24-76-40)67(111)90-30-10-19-47(90)61(105)85-43(35-93)57(101)83-41(15-6-26-78-69(74)75)64(108)87-27-8-17-45(87)60(104)84-42(33-51(71)95)56(100)81-38(13-4-25-77-68(72)73)54(98)80-37(3)62(106)91-31-11-20-48(91)65(109)88-28-7-16-44(88)58(102)79-34-52(96)97/h36-49,53,76,93H,4-35H2,1-3H3,(H2,70,94)(H2,71,95)(H,79,102)(H,80,98)(H,81,100)(H,82,103)(H,83,101)(H,84,104)(H,85,105)(H,86,99)(H,96,97)(H4,72,73,77)(H4,74,75,78)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEJFHBXHREXBP-AVAZHIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1566.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.